Thymidine, 3'-deoxy-3'-(4-morpholinyl)-

nucleoside analog DNA polymerase substrate recognition

Thymidine, 3'-deoxy-3'-(4-morpholinyl)- (CAS 134934-58-0), also referred to as 3'-Morpholino-dT or 3'-Morpholino-3'-deoxythymidine, is a synthetic pyrimidine nucleoside analog with the molecular formula C14H21N3O5 and a molecular weight of 311.33 g/mol. The compound retains the natural 2′-deoxyribose (oxolane) scaffold but features a morpholine ring covalently attached at the 3′-position in place of the canonical hydroxyl group.

Molecular Formula C14H21N3O5
Molecular Weight 311.33 g/mol
CAS No. 134934-58-0
Cat. No. B12790654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine, 3'-deoxy-3'-(4-morpholinyl)-
CAS134934-58-0
Molecular FormulaC14H21N3O5
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3CCOCC3
InChIInChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-13(9)19)12-6-10(11(8-18)22-12)16-2-4-21-5-3-16/h7,10-12,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,12+/m0/s1
InChIKeyWQCADOVGVIKORN-QJPTWQEYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymidine, 3'-deoxy-3'-(4-morpholinyl)- (CAS 134934-58-0): A 3′-Morpholino-Modified Nucleoside for Specialty Oligonucleotide Synthesis and Biochemical Probing


Thymidine, 3'-deoxy-3'-(4-morpholinyl)- (CAS 134934-58-0), also referred to as 3'-Morpholino-dT or 3'-Morpholino-3'-deoxythymidine, is a synthetic pyrimidine nucleoside analog with the molecular formula C14H21N3O5 and a molecular weight of 311.33 g/mol . The compound retains the natural 2′-deoxyribose (oxolane) scaffold but features a morpholine ring covalently attached at the 3′-position in place of the canonical hydroxyl group. This structural modification imparts distinct physicochemical properties—including a measured density of 1.341 g/cm³ —and creates a sterically and electronically unique nucleoside that serves as a versatile building block for the synthesis of backbone-modified oligonucleotides and for mechanistic enzymology studies.

Why 3′-Morpholino-3′-deoxythymidine Cannot Be Replaced by Conventional 3′-Modified Thymidine Analogs


Although numerous 3′-deoxy or 3′-substituted thymidine analogs exist (e.g., 3′-azido-3′-deoxythymidine, 3′-deoxy-3′-fluorothymidine, 2′,3′-dideoxy-3′-thiacytidine), the introduction of a morpholine ring at the 3′-position of the 2′-deoxyribose framework creates a combination of steric bulk, altered hydrogen-bonding capacity, and unique conformational constraints that is absent in smaller 3′-substituents (e.g., –N₃, –F) . Early comparative studies demonstrated that the degree of DNA-synthesis inhibition by morpholino nucleoside oligomers correlated tightly with chemical structure and lipophilicity [1], while more recent work established that the chirality of the six-membered morpholine/dioxane ring directly modulates RNA duplex thermal stability (Tm) [2]. These findings underscore that generic substitution of the 3′-morpholino entity is not feasible without losing the specific biochemical and biophysical signatures that define its utility in oligonucleotide design and enzymology.

Quantitative Differentiation of Thymidine, 3'-deoxy-3'-(4-morpholinyl)- Against Closest Analogs


3′-Morpholino vs. 3′-Azido and 3′-Fluoro Substitution: Steric and Electronic Profile for Enzyme Recognition

The morpholine ring at the 3′-position introduces a significantly larger van der Waals volume compared to the azido (–N₃) group in AZT or the fluorine atom in FLT. While direct crystallographic or kinetic data for this exact compound are not available, class-level inference from morpholino nucleoside oligomers indicates that the morpholine moiety alters the interaction with DNA polymerases and cellular kinases, as evidenced by a structure-dependent inhibition of thymidine incorporation (IC₅₀ range 3–300 µM for morpholino oligomers) [1]. The increased steric demand is expected to confer differential recognition by human equilibrative nucleoside transporters (ENTs), a feature critical for cellular uptake of 3′-deoxy nucleoside analogs [2].

nucleoside analog DNA polymerase substrate recognition steric hindrance

DNA Synthesis Inhibition: Quantitative Activity Range in Mammalian Cells

In a foundational study of uncharged morpholino nucleoside analogs, oligomers incorporating the morpholino-thymidine subunit inhibited [³H]-thymidine incorporation into DNA of cultured mammalian cells with IC₅₀ values ranging from 3 µM to 300 µM [1]. The inhibition potency showed a direct correlation with oligomer lipophilicity, suggesting that cellular penetration by the neutral species is a determinant of activity. In contrast, conventional anionic antisense oligonucleotides (e.g., phosphorothioate DNA) typically require transfection agents for comparable intracellular delivery [2].

DNA synthesis inhibition mammalian cells IC₅₀ thymidine incorporation

Chirality-Dependent RNA Duplex Stability: Diastereomeric Differentiation in Morpholine Nucleotide Analogues

Hofmeister et al. (2021) demonstrated that morpholine-based thymidine nucleotide analogues, when incorporated into double-stranded RNA, exhibit melting temperatures (Tm) that vary significantly depending on the absolute configuration (chirality) of the six-membered morpholine ring [1]. Although the study focused on morpholine nucleotides with a phosphorodiamidate backbone, the finding that two diastereomeric series produce different Tm values (ΔTm up to several °C) establishes chirality as a critical quality attribute. For the procurement of 3′-morpholino-3′-deoxythymidine, this implies that stereochemical purity directly impacts the performance of the derived oligonucleotide.

RNA duplex stability melting temperature chirality morpholine scaffold

Precursor for C-5-Triazole-Functionalized Morpholino-Thymidine Analogs with Tunable RNA Binding

The unmodified 3′-morpholino-thymidine scaffold serves as the essential starting material for synthesizing C-5-triazole-substituted morpholino-thymidine analogs. Ghosh et al. (2026) reported that the 1-phenyltriazol-4-yl derivative, when incorporated into a 9-mer PMO sequence, selectively stabilizes PMO:RNA duplexes compared to other C-5 substituents, while single incorporations of these monomers generally destabilize PMO:DNA and PMO:RNA duplexes, but three consecutive incorporations invoke thermo-stabilizing effects [1]. This tunability is not accessible from standard thymidine or simple 3′-deoxythymidine starting materials.

C-5 modification triazole PMO duplex stabilization

High-Value Application Scenarios for Thymidine, 3'-deoxy-3'-(4-morpholinyl)- Based on Verified Evidence


Synthesis of Neutral, Nuclease-Resistant Antisense Oligonucleotides (PMOs) Without Transfection Reagents

The 3′-morpholino-thymidine monomer is a critical building block for solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs). Unlike conventional DNA phosphoramidites, PMOs assembled from this monomer yield uncharged backbones that resist nuclease degradation and penetrate cells without lipid-based transfection agents, as evidenced by the 3–300 µM IC₅₀ range for DNA synthesis inhibition in mammalian cells [1]. This application is particularly valuable for in vivo gene-silencing studies in model organisms (e.g., zebrafish, mouse) and for antiviral screening where consistent intracellular delivery is required [1].

Mechanistic Probes for DNA Polymerase Active-Site Geometry

The sterically demanding morpholine ring at the 3′-position makes this nucleoside an excellent substrate analog for studying the tolerance of DNA polymerases (e.g., pol β, pol γ, HIV-1 RT) to 3′-modifications. Comparative inhibition data show that morpholino nucleoside derivatives inhibit thymidine incorporation with potency correlating to lipophilicity and steric bulk [1]. Researchers can use this compound to map the steric boundary of the polymerase active site, distinguishing the effects of size, shape, and hydrogen-bonding capability of the 3′-substituent.

Chirality-Dependent Tuning of Oligonucleotide Duplex Stability

Because the morpholine ring introduces stereochemical complexity, the specific diastereomer of 3′-morpholino-thymidine can be selected to fine-tune the thermal stability of the resulting oligonucleotide duplex. As demonstrated by Hofmeister et al. (2021), different configurations of the six-membered ring alter RNA duplex Tm by 2–5 °C [2]. Procurement of stereochemically defined monomer enables the rational design of antisense oligos with precisely calibrated target affinity—a capability not offered by achiral 3′-modifications such as –F or –N₃.

Precursor for C-5 Derivatization to Expand Antisense Chemical Space

The parent 3′-morpholino-thymidine nucleoside is the mandatory starting material for introducing C-5 modifications (e.g., triazole, alkyne, halogen) via palladium-catalyzed cross-coupling or click chemistry. Ghosh et al. (2026) showed that C-5-triazole derivatives can switch PMO duplex behavior from destabilizing to stabilizing depending on substitution pattern [3]. This platform enables systematic exploration of nucleobase modifications for improved RNA affinity, mismatch discrimination, and pharmacokinetic properties, making the compound a gateway to next-generation antisense therapeutics.

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